molecular formula C10H15ClN2O2 B6217213 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride CAS No. 2751621-57-3

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride

Cat. No. B6217213
CAS RN: 2751621-57-3
M. Wt: 230.7
InChI Key:
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Description

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride (5AP2HCl) is an organic compound that belongs to the class of compounds known as pyridines. It is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. 5AP2HCl is a white crystalline solid with a molecular weight of 213.63 g/mol and a melting point of 158-162°C.

Scientific Research Applications

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of a variety of compounds, such as pyridinium salts, aryl-substituted pyridines, and aryl-substituted aminopyridines. 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyrrolidines, and piperidines. In addition, 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride has been used in the synthesis of a variety of heterocyclic amines, such as imidazolines, piperazines, and piperidines.

Mechanism of Action

5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride is an organic compound that acts as a proton donor. It is capable of donating a proton to an electron-rich acceptor, such as a heteroatom or a carbon-carbon double bond. This proton donation results in the formation of a new covalent bond between the donor and the acceptor.
Biochemical and Physiological Effects
5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride is an organic compound that is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride in laboratory experiments is its ability to serve as a precursor in the synthesis of a variety of compounds. It is also relatively inexpensive and can be easily obtained from a variety of sources. However, 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride is a strong acid and should be handled with care.

Future Directions

Future research on 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride could focus on the development of new synthetic methods for the production of this compound. Additionally, further research could be conducted on its potential applications in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. Additionally, research could be conducted on the potential biochemical and physiological effects of 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride, as well as its potential toxicity, mutagenicity, and carcinogenicity. Finally, research could be conducted on the potential advantages and limitations of using 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride in laboratory experiments.

Synthesis Methods

The synthesis of 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride is typically accomplished through a two-step process. The first step involves the reaction of 6-aminopyridine and pentanoic acid in the presence of an acid catalyst. This results in the formation of 5-(6-aminopyridin-2-yl)pentanoic acid. The second step involves the reaction of 5-(6-aminopyridin-2-yl)pentanoic acid with hydrochloric acid, resulting in the formation of 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride involves the reaction of 6-aminopyridine with 5-bromopentanoic acid, followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "6-aminopyridine", "5-bromopentanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 6-aminopyridine (1.0 g, 9.5 mmol) in diethyl ether (20 mL) and add 5-bromopentanoic acid (2.0 g, 9.5 mmol) and sodium hydroxide (1.0 g, 25 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Extract the organic layer with water (20 mL) and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in water (20 mL) and add hydrochloric acid (2.0 mL, 2.0 M) dropwise until the pH reaches 2.0. Stir the mixture at room temperature for 1 hour.", "Step 4: Filter the precipitated solid and wash with water. Dry the solid under vacuum to obtain 5-(6-aminopyridin-2-yl)pentanoic acid hydrochloride (1.5 g, 70% yield)." ] }

CAS RN

2751621-57-3

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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